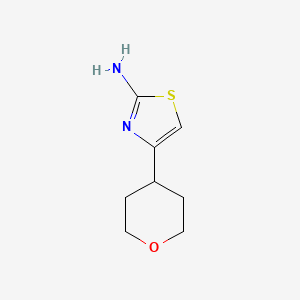

4-(Oxan-4-yl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-8-10-7(5-12-8)6-1-3-11-4-2-6/h5-6H,1-4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOOMFDXYNUSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358724 | |

| Record name | 2-Thiazolamine, 4-(tetrahydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88572-01-4 | |

| Record name | 2-Thiazolamine, 4-(tetrahydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"potential therapeutic targets of 4-(Oxan-4-yl)-1,3-thiazol-2-amine"

An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 4-(Oxan-4-yl)-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

4-(Oxan-4-yl)-1,3-thiazol-2-amine is a novel small molecule with a 2-aminothiazole core, a scaffold known for its diverse pharmacological activities. This guide provides a comprehensive, prospective framework for the identification and validation of its potential therapeutic targets. We will delve into a systematic, multi-tiered approach, commencing with in silico predictive modeling, progressing to robust in vitro and cell-based assays, and culminating in preclinical in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel therapeutic agents.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is attributed to its ability to engage in a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, and its favorable pharmacokinetic properties. Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound, 4-(Oxan-4-yl)-1,3-thiazol-2-amine, features a tetrahydropyran (oxan) substituent, which may enhance its solubility and metabolic stability, making it an intriguing candidate for therapeutic development.

A Strategic Workflow for Target Identification and Validation

Given the novelty of 4-(Oxan-4-yl)-1,3-thiazol-2-amine, a systematic approach is paramount to elucidate its mechanism of action and identify its therapeutic targets. The proposed workflow integrates computational, biochemical, and cellular methodologies to build a robust preclinical data package.

Figure 1: A multi-phase workflow for the identification and validation of therapeutic targets for a novel compound.

Phase 1: Initial Target Hypothesis Generation

In Silico Target Prediction

The initial step involves leveraging computational tools to predict potential protein targets.

-

Similarity Searching: Utilize chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity to 4-(Oxan-4-yl)-1,3-thiazol-2-amine. The known targets of these similar compounds can provide initial hypotheses.

-

Molecular Docking: Perform virtual screening by docking the compound against a library of protein crystal structures, particularly those of kinases, G-protein coupled receptors (GPCRs), and ion channels, which are common targets for 2-aminothiazole derivatives.

Broad-Spectrum In Vitro Screening

Based on the in silico predictions and the known pharmacology of the 2-aminothiazole scaffold, a broad-spectrum in vitro screening campaign is the logical next step.

-

Kinase Panel Screening: A comprehensive kinase panel (e.g., >400 kinases) is recommended to identify potential kinase targets. The 2-aminothiazole scaffold is a well-known "hinge-binder" for many kinases.

-

GPCR and Ion Channel Profiling: Screening against a panel of common GPCRs and ion channels will provide a broader understanding of the compound's potential off-target effects and may reveal unexpected therapeutic opportunities.

Table 1: Example Data from a Hypothetical Kinase Screen

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 120 |

| Kinase C | 45% | >1000 |

| Kinase D | 12% | >10000 |

Phase 2: Target Validation and Mechanistic Elucidation

Once high-confidence hits are identified from the initial screening, the focus shifts to validating these targets in a cellular context and elucidating the downstream signaling pathways.

Cell-Based Pathway Analysis

-

Protocol: Western Blotting for Phospho-Protein Analysis

-

Select a cell line known to express the putative kinase target.

-

Treat cells with varying concentrations of 4-(Oxan-4-yl)-1,3-thiazol-2-amine for a specified time.

-

Lyse the cells and quantify total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the kinase's known substrate.

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. A dose-dependent decrease in the phospho-substrate signal would support the target engagement.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic Approaches for Target Validation

CRISPR-Cas9 mediated gene knockout or siRNA-mediated knockdown of the putative target can provide definitive evidence of its role in the compound's mechanism of action. If the cellular phenotype induced by the compound is ablated in the knockout/knockdown cells, it strongly implicates the target.

Phase 3: In Vivo Proof-of-Concept

The final stage of preclinical validation involves assessing the compound's efficacy and safety in a disease-relevant animal model.

Disease-Relevant Animal Models

The choice of animal model will be dictated by the validated target and its associated pathology. For example, if a kinase involved in inflammation is validated, a murine model of rheumatoid arthritis or inflammatory bowel disease would be appropriate.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

These studies are crucial to establish a relationship between the compound's concentration in the body and its biological effect. This involves measuring drug exposure and target modulation over time in the animal model.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the identification and validation of therapeutic targets for the novel compound 4-(Oxan-4-yl)-1,3-thiazol-2-amine. By integrating computational, in vitro, cellular, and in vivo methodologies, researchers can build a comprehensive understanding of its mechanism of action and confidently advance promising candidates into further drug development.

References

-

Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of thiazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21. [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2018). 2-Aminothiazoles: A privileged scaffold in drug discovery. Bioorganic & Medicinal Chemistry Letters, 28(17), 2845-2858. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

The 2-Aminothiazole Scaffold: A Technical Guide to Synthesis, SAR, and Metabolic Liabilities

Executive Summary

The 2-aminothiazole (2-AT) core is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for phenol, pyridine, and amide moieties. Its capacity to form hydrogen bond networks within the ATP-binding pockets of kinases has led to its incorporation in multiple FDA-approved oncology drugs. However, this utility is counterbalanced by significant toxicological risks, specifically metabolic bioactivation. This guide provides a technical analysis of the 2-AT scaffold, detailing robust synthetic protocols, structure-activity relationships (SAR) for kinase inhibition, and strategies to mitigate metabolic liabilities.

Part 1: Synthetic Architectures & Protocols

While various methods exist to construct the thiazole ring, the Hantzsch Thiazole Synthesis remains the industry standard due to its reliability and scalability. It involves the condensation of

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.

Standard Operating Protocol (SOP): Hantzsch Synthesis

Objective: Synthesis of 4-phenyl-2-aminothiazole (Model Compound).

Reagents:

-

Phenacyl bromide (2-bromoacetophenone): 1.0 equiv

-

Thiourea: 1.1 equiv

-

Ethanol (Absolute): 10 mL per mmol substrate

-

Sodium Acetate (optional): 1.0 equiv (to scavenge HBr)

Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of phenacyl bromide in absolute ethanol.

-

Addition: Add 1.1 equiv of thiourea. If acid sensitivity is a concern for downstream groups, add 1.0 equiv of Sodium Acetate.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor via TLC (System: 30% EtOAc in Hexanes). The starting bromide (

) should disappear; a lower

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to

volume under reduced pressure. -

Neutralize with saturated aqueous NaHCO

until pH

-

-

Purification: Filter the solid and wash with cold water. Recrystallize from EtOH/Water or purify via silica gel flash chromatography (Gradient: 0

50% EtOAc/Hexane).

Validation Criteria:

-

NMR (DMSO-

Part 2: Pharmacological Landscape & SAR

The 2-aminothiazole scaffold is predominantly utilized as a Type I or Type II Kinase Inhibitor . The aminothiazole motif mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

Structure-Activity Relationship (SAR) Map

The biological activity is strictly governed by substitutions at positions 2 (amine), 4, and 5.

Figure 2: SAR determinants for Kinase Inhibition using the 2-AT scaffold.

Key Drug Examples

The following FDA-approved agents validate the clinical utility of this scaffold.

| Drug Name | Target | Indication | Structural Role of 2-AT |

| Dasatinib | Src/Abl | CML, ALL | The 2-amino group forms a critical H-bond with the hinge region (Met318 in Abl). |

| Abemaciclib | CDK4/6 | Breast Cancer | The 2-aminothiazole is fused/linked to maximize specificity for the ATP pocket of CDKs. |

| Dabrafenib | BRAF V600E | Melanoma | Contains a 2-aminothiazole core substituted to stabilize the inactive kinase conformation. |

| Avatrombopag | TPO Receptor | Thrombocytopenia | Uses the scaffold as a linker to orient lipophilic domains. |

Part 3: Toxicology & De-Risking (The "Toxicophore" Alert)

While privileged, the 2-aminothiazole moiety is a known structural alert in drug discovery.[1][3][4][5][6] It is susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to idiosyncratic toxicity.

The Mechanism of Toxicity

The electron-rich nature of the thiazole ring makes it prone to oxidation.

-

S-Oxidation: Formation of sulfoxides/sulfones.

-

Epoxidation: CYP450-mediated epoxidation of the C4-C5 double bond.

-

Ring Opening: The epoxide is unstable and opens to form reactive

-dicarbonyl species or thioamides, which can covalently bind to hepatic proteins (glutathione trapping assays often reveal adducts at C5).

De-Risking Strategies

To improve the safety profile of a lead compound containing 2-AT:

-

Block C5: Substitution at the 5-position (e.g., with Fluorine or Methyl) sterically and electronically hinders epoxidation.

-

Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) to the 2-amino nitrogen reduces the electron density of the ring, making it less susceptible to oxidative attack.

-

Scaffold Hopping: If toxicity persists, consider switching to an isothiazole or thiadiazole , though this often impacts potency.

References

-

Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity". Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

-

Mishra, C. B., et al. (2020). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?". Chemico-Biological Interactions, 330, 109244.[3] Link

-

Beijnen, J. H., et al. (2017). "Bioactivation of the kinase inhibitor scaffold 2-aminothiazole". Chemical Research in Toxicology, 30(5), 1135–1146. Link

-

FDA Label - Dasatinib. (2006). U.S. Food and Drug Administration. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of 4-(Oxan-4-yl)-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 4-(Oxan-4-yl)-1,3-thiazol-2-amine, a molecule incorporating a saturated oxane ring. The classical Hantzsch thiazole synthesis, a reliable and versatile method, is employed.[1][3] The protocol is detailed in two main stages: the necessary α-bromination of the commercially available tetrahydropyran-4-one to generate the key α-haloketone intermediate, followed by the core cyclocondensation reaction with thiourea. This document emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and includes troubleshooting insights to ensure reproducible and efficient synthesis.

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring.[4] The reaction is renowned for its efficiency and the stability of the resulting aromatic thiazole product.[5][6]

The mechanism proceeds through a well-established pathway:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic α-carbon of the haloketone. This S-alkylation step is typically an SN2 reaction, displacing the halide ion to form an isothiouronium salt intermediate.[5][7]

-

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered ring, resulting in a hydroxyl-thiazoline intermediate.[1][7]

-

Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the hydroxyl-thiazoline intermediate. This elimination event leads to the formation of a double bond within the ring, establishing the stable, aromatic 2-aminothiazole system.[1][6]

The overall reaction product is initially formed as its hydrohalide (e.g., hydrobromide) salt, which is often soluble in polar solvents like ethanol.[5]

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Experimental Procedure

Reagents and Materials

| Reagent/Material | Chemical Formula | MW ( g/mol ) | M/B Point (°C) | Notes |

| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 166 (b.p.) | Starting ketone |

| Bromine | Br₂ | 159.81 | 58.8 (b.p.) | Highly corrosive and toxic. Handle in a fume hood. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 118 (b.p.) | Solvent for bromination |

| Thiourea | CH₄N₂S | 76.12 | 180-182 (m.p.) | Nucleophile |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 78 (b.p.) | Reaction solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | Neutralizing agent |

| Deionized Water | H₂O | 18.02 | 100 (b.p.) | For work-up |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Drying agent |

Part A: Synthesis of 2-Bromo-tetrahydropyran-4-one (Intermediate)

Scientist's Note: The direct α-bromination of a ketone is a standard transformation. Acetic acid serves as both a solvent and a catalyst by promoting the formation of the enol tautomer, which is the active species that reacts with bromine. The reaction must be performed with caution due to the exothermic nature and the hazardous properties of bromine.

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser (fitted with a gas outlet to a scrubber containing sodium thiosulfate solution), add tetrahydropyran-4-one (10.0 g, 0.1 mol) and 50 mL of glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid and charge it into the dropping funnel.

-

Reaction: Heat the flask contents to 60-70 °C with stirring. Add the bromine solution dropwise over a period of 60-90 minutes. Maintain the temperature and stirring throughout the addition. The characteristic red-brown color of bromine should fade as it is consumed.

-

Completion: After the addition is complete, continue to stir the mixture at 70 °C for an additional 2 hours or until the reaction mixture becomes pale yellow, indicating the consumption of bromine. Monitor progress by TLC if desired (using a 3:1 Hexane:Ethyl Acetate eluent).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of ice-cold water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize excess acetic acid - caution: CO₂ evolution ) and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-tetrahydropyran-4-one as a pale yellow oil. This intermediate is a lachrymator and should be handled with care in a fume hood. It is often used in the next step without further purification.

Part B: Hantzsch Synthesis of 4-(Oxan-4-yl)-1,3-thiazol-2-amine

Scientist's Note: Ethanol is an excellent solvent for this reaction as it readily dissolves both the α-haloketone and thiourea at elevated temperatures.[1] The reaction is heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps. The product precipitates upon neutralization because the free amine is significantly less polar and less soluble in the aqueous ethanol mixture than its hydrobromide salt.[5][7]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2-bromo-tetrahydropyran-4-one (from Part A, ~0.1 mol) and thiourea (7.6 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

-

Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt may form.

-

Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 300 mL of a stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate. The addition should be done carefully to control the effervescence.

-

Isolation: Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the white to off-white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and residual reagents.

-

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Process Workflow

The entire synthetic sequence from the starting ketone to the final purified product is outlined below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. synarchive.com [synarchive.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

"purification methods for 4-(Oxan-4-yl)-1,3-thiazol-2-amine"

Application Note: Purification Strategies for 4-(Oxan-4-yl)-1,3-thiazol-2-amine

Introduction & Chemical Context

Target Molecule: 4-(Oxan-4-yl)-1,3-thiazol-2-amine IUPAC Name: 4-(Tetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine Chemical Formula: C₈H₁₂N₂OS Molecular Weight: 184.26 g/mol

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK, VEGFR inhibitors) and antimicrobial agents. The specific derivative, 4-(Oxan-4-yl)-1,3-thiazol-2-amine , combines the polar, metabolic stability of the tetrahydropyran (oxan) ring with the reactive aminothiazole core.

This guide addresses the purification challenges inherent to this molecule. Synthesized typically via the Hantzsch Thiazole Synthesis (condensation of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone with thiourea), the crude material often contains specific impurities that require targeted removal strategies.

Impurity Profile & Pre-Purification Assessment

Before initiating purification, it is critical to understand the "Enemy at the Gate"—the impurities likely present in your crude mixture.

| Impurity Type | Origin | Chemical Nature | Removal Strategy |

| Unreacted Thiourea | Excess reagent | Highly polar, water-soluble | Aqueous washing; Recrystallization (remains in filtrate). |

| Starting material | Neutral/Electrophilic | Acid-base extraction (remains in organic wash). | |

| HBr/HCl Salts | Reaction byproducts | Ionic | Neutralization (Basification). |

| Oligomers/Tars | Oxidative coupling | High MW, Colored | Adsorption (Charcoal/Silica) or Recrystallization. |

| Dimers | Oxidation of amine | Neutral, lipophilic | Column Chromatography. |

Purification Protocols

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing neutral organic impurities (unreacted haloketone) and bulk cleaning of crude reaction mixtures.

Principle: The thiazole nitrogen and the exocyclic amine provide a basic center (pKa ~5.3). We exploit this by protonating the amine to make it water-soluble, washing away non-basic impurities with organics, and then regenerating the free base.

Protocol:

-

Dissolution: Suspend the crude solid (10 g) in 1M Hydrochloric Acid (HCl) (100 mL). Stir vigorously until the bulk of the amine dissolves. Note: Some tarry impurities may remain undissolved.

-

Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars.

-

Washing: Transfer the clear acidic filtrate to a separatory funnel. Wash with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 50 mL).

-

Basification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 5M NaOH dropwise with stirring until pH ~9–10.

-

Observation: The product should precipitate as a white/off-white solid.

-

-

Isolation: Extract the basic aqueous mixture with EtOAc (3 x 50 mL) or DCM/Isopropanol (9:1) if solubility is an issue.

-

Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo to yield the semi-pure free base.

Method B: Recrystallization (The "Polishing Step")

Best for: Final purification to achieve >98% purity and removing trace colored impurities.

Solvent Selection:

-

Primary Solvent: Ethanol (EtOH) or Methanol (MeOH).

-

Anti-solvent: Water or Diethyl Ether.

Protocol:

-

Solubilization: Place the semi-pure solid in a flask equipped with a reflux condenser. Add Ethanol (approx. 5-10 mL per gram of solid).

-

Heating: Heat to reflux (78°C). If the solid does not completely dissolve, add more ethanol in small portions until a clear solution is obtained.

-

Tip: If the solution is dark/colored, add Activated Charcoal (5-10 wt%), reflux for 10 mins, and filter hot through Celite.

-

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, cool further in an ice bath (0-4°C) for 1 hour.

-

Filtration: Collect the crystals via vacuum filtration.

-

Wash: Wash the filter cake with a small amount of cold Ethanol or Diethyl Ether.

-

Drying: Dry in a vacuum oven at 40-50°C for 12 hours.

Method C: Flash Column Chromatography

Best for: Isolating the product from complex mixtures or if the compound "oils out" during recrystallization.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution.

-

Start: 100% Dichloromethane (DCM).

-

Gradient: 0% to 10% Methanol (MeOH) in DCM.

-

Alternative: Hexane:Ethyl Acetate (Start 8:2, move to 100% EtOAc).

-

-

TLC Visualization: UV light (254 nm) or Iodine stain (Amines stain brown).

Process Workflow Visualization

The following diagram illustrates the logical decision-making process for purifying 4-(Oxan-4-yl)-1,3-thiazol-2-amine.

Caption: Integrated purification workflow prioritizing Acid-Base workup followed by polishing steps.

Quality Control & Characterization

Ensure the integrity of your purified compound using these checkpoints.

-

1H NMR (DMSO-d6 or CDCl3):

-

Thiazole Proton: Singlet around

6.3 – 6.5 ppm (C5-H). -

Amine Protons: Broad singlet around

5.0 – 7.0 ppm (exchangeable with D₂O). -

Oxan Ring: Multiplets at

3.0 – 4.0 ppm (ether protons) and

-

-

LC-MS: Confirm Molecular Ion

. Check for absence of dimer peaks ( -

Melting Point: Sharp range (e.g., typically >100°C for crystalline aminothiazoles). Broad range indicates impurities.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]

-

Mishra, R., et al. (2017).[4] Synthesis and Biological Evaluation of 2-Aminothiazole Derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

Application Notes and Protocols for the Bio-Characterization of 4-(Oxan-4-yl)-1,3-thiazol-2-amine

Introduction: Unveiling the Therapeutic Potential of a Novel 2-Aminothiazole Derivative

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and a multitude of investigational agents.[1][2][3] This privileged heterocycle is associated with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound 4-(Oxan-4-yl)-1,3-thiazol-2-amine represents a novel entity within this class, incorporating a saturated oxane ring that may confer unique pharmacokinetic and pharmacodynamic properties. While specific biological data for this exact molecule are not yet extensively documented, its structural alerts strongly suggest a high probability of activity in several key therapeutic areas.

This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for the initial biological evaluation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine. The following sections detail a suite of recommended bioassay methods, complete with step-by-step protocols and the scientific rationale underpinning their selection. The proposed assays are based on the well-established biological profiles of structurally related 2-aminothiazole derivatives.

Scientific Rationale for Proposed Bioassays

The selection of the initial screening assays for a novel compound is a critical step in the drug discovery process. For 4-(Oxan-4-yl)-1,3-thiazol-2-amine, a logical starting point is to investigate its potential in the three most prominent areas of 2-aminothiazole activity: oncology, infectious diseases, and inflammation.

-

Anticancer Activity: The 2-aminothiazole moiety is a key feature in several anticancer agents, including tubulin polymerization inhibitors.[5] Many derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[6][7][8] Therefore, a primary assessment of the antiproliferative and cytotoxic effects of 4-(Oxan-4-yl)-1,3-thiazol-2-amine against a panel of human cancer cell lines is highly recommended.

-

Antimicrobial Activity: The thiazole ring is a component of several antimicrobial drugs, and numerous synthetic derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][9] The initial screening for antimicrobial properties will provide valuable insights into the potential of 4-(Oxan-4-yl)-1,3-thiazol-2-amine as an anti-infective agent.

-

Anti-inflammatory Activity: Several 2-aminothiazole derivatives have been identified as potent inhibitors of key inflammatory enzymes, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[10][11] Given the prevalence of inflammatory-mediated diseases, evaluating the anti-inflammatory potential of this novel compound is a logical and promising avenue of investigation.

The following sections provide detailed protocols for representative assays in each of these domains.

Section 1: Anticancer Activity Screening

A fundamental first step in assessing anticancer potential is to determine the compound's effect on cancer cell viability and proliferation. The MTT assay is a widely used, robust, and reliable colorimetric assay for this purpose.[6][8]

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver])

-

4-(Oxan-4-yl)-1,3-thiazol-2-amine

-

Doxorubicin (positive control)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Compound Dilution: In a sterile 96-well plate, add 50 µL of the appropriate broth (MHB or RPMI-1640) to wells 2 through 12. Prepare a stock solution of 4-(Oxan-4-yl)-1,3-thiazol-2-amine in DMSO and add 100 µL of a working solution (in broth) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the final microbial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 4-(Oxan-4-yl)-1,3-thiazol-2-amine | [Insert Value] | [Insert Value] | [Insert Value] |

| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | N/A |

| Fluconazole (Control) | N/A | N/A | [Insert Value] |

Section 3: Anti-inflammatory Activity Screening

A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. A cell-free enzyme inhibition assay is a direct and effective way to assess the potential of a compound to target this enzyme.

Protocol 3: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

-

4-(Oxan-4-yl)-1,3-thiazol-2-amine

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Tris-HCl buffer (pH 8.0)

-

96-well UV-transparent microplates

-

Microplate reader capable of kinetic measurements

Experimental Workflow:

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of all reagents in Tris-HCl buffer. The test compound and celecoxib should be dissolved in DMSO and then diluted in buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the buffer, heme solution, COX-2 enzyme solution, and various concentrations of 4-(Oxan-4-yl)-1,3-thiazol-2-amine or celecoxib. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and TMPD to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 595 nm every minute for 5 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.

Data Presentation:

| Compound | COX-2 IC50 (µM) |

| 4-(Oxan-4-yl)-1,3-thiazol-2-amine | [Insert Value] |

| Celecoxib (Control) | [Insert Value] |

Conclusion

The bioassay methods and protocols outlined in this application note provide a comprehensive and scientifically rigorous starting point for the biological characterization of 4-(Oxan-4-yl)-1,3-thiazol-2-amine. Based on the extensive literature on the 2-aminothiazole scaffold, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The successful implementation of these assays will generate crucial preliminary data to guide further preclinical development and mechanistic studies.

References

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PubMed. Available at: [Link]

-

Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. Available at: [Link]

-

Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. Available at: [Link]

-

Synthesis and Biological Activity of NewT[9][10]hiazolo[4,5-d]pyridazin-4(5H)-ones. ResearchGate. Available at: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

-

Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. Available at: [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine. PubChem. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating the Anti-Cancer Potential of 4-(Oxan-4-yl)-1,3-thiazol-2-amine in Cancer Cell Lines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine, a novel synthetic aminothiazole derivative, for its potential anti-cancer properties. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for characterizing the compound's effects on cancer cell lines.

Introduction and Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anti-cancer effects.[1][2][3] Derivatives of this class have been reported to exert their anti-proliferative effects through various mechanisms, most notably through the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1] Specifically, many thiazole-based compounds function as tubulin polymerization inhibitors, binding to the colchicine site and inducing a G2/M phase arrest in cancer cells.[1][4]

4-(Oxan-4-yl)-1,3-thiazol-2-amine (referred to herein as Compound-TH4) incorporates the key 2-aminothiazole moiety linked to a tetrahydropyran (oxan) ring. This structural feature is hypothesized to enhance cell permeability and potentially modulate binding affinity to intracellular targets. Based on the extensive literature on related analogs, we postulate that Compound-TH4 may exert its anti-cancer effects by disrupting microtubule function, leading to mitotic arrest and induction of the intrinsic apoptotic pathway.

These application notes will guide the user through a logical workflow to test this hypothesis, starting from initial cytotoxicity screening to more detailed mechanistic studies.

Initial Cytotoxicity Screening: The MTT Assay

The first step in evaluating a novel compound is to determine its cytotoxic potential across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[5]

-

Cell Plating:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in their appropriate complete media.

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Compound-TH4 in sterile DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).[7] Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Formazan Solubilization:

-

Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5]

-

Incubate for another 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

| Cell Line | Cancer Type | Hypothetical IC50 of Compound-TH4 (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| HCT116 | Colorectal Carcinoma | 9.8 |

| A549 | Lung Carcinoma | 18.2 |

| PC-3 | Prostate Cancer | 25.1 |

Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism of cell death. We will focus on two key assays: Annexin V/PI staining to detect apoptosis and propidium iodide (PI) staining to analyze cell cycle distribution.

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[9] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[10]

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with Compound-TH4 at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer (provided in commercial kits) at a concentration of ~1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

The cell populations will be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

To determine if Compound-TH4 induces cell cycle arrest, PI staining followed by flow cytometry is the standard method.[13][14] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[13] Apoptotic cells with fragmented DNA will appear as a sub-G1 peak.[13]

-

Cell Treatment and Harvesting:

-

Treat cells in 6-well plates with the IC50 concentration of Compound-TH4 for 24 hours.

-

Harvest the cells as described in the apoptosis protocol.

-

-

Cell Fixation:

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14][15] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[14]

-

Incubate for 30 minutes at room temperature in the dark.[8][15]

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry, collecting data for at least 10,000 events.

-

Use the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Visualization of Workflows and Pathways

Caption: A streamlined workflow for the in vitro evaluation of Compound-TH4.

Caption: Hypothesized mechanism of Compound-TH4 inducing apoptosis.

Probing the Molecular Mechanism: Western Blotting

To validate the hypothesized pathway, Western blotting can be used to measure changes in the expression levels of key proteins involved in the cell cycle and apoptosis.[16][17][18][19] Based on our hypothesis, we would expect to see changes in proteins that regulate the G2/M transition and the Bcl-2 family of apoptotic proteins.

-

Protein Extraction:

-

Treat cells with Compound-TH4 at the IC50 concentration for 24 or 48 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[17] Suggested primary antibodies include:

-

Cell Cycle: Phospho-Histone H3 (a marker for mitosis), Cyclin B1.

-

Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, PARP.

-

Loading Control: β-actin or GAPDH.

-

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometry analysis to quantify the relative protein expression levels compared to the loading control.

-

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of 4-(Oxan-4-yl)-1,3-thiazol-2-amine. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest will generate the critical data needed to evaluate its potential as an anti-cancer agent. Positive results, such as potent IC50 values, induction of apoptosis, and G2/M arrest, would strongly support the hypothesized mechanism of action and warrant further investigation, including tubulin polymerization assays, studies in drug-resistant cell lines, and eventual progression to in vivo models.[21]

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

Bio-protocol. (2025, November 20). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]

-

Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

-

Cold Spring Harbor Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link]

-

JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

-

Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

JoVE. (2022, July 7). Invasion Assay: to test Cancer cells and anti-Invasive compounds | Protocol Preview. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]

-

Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

-

Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

-

Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery - Blog. Retrieved from [Link]

-

ResearchGate. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study. | Request PDF. Retrieved from [Link]

-

PubMed. (2004, November 1). Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. Retrieved from [Link]

-

PubMed. (2026, February). Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis and In Vitro Cytotoxicity Against Human Cancer Cell Lines. Retrieved from [Link]

-

PMC. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Springer. (2023, May 19). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Retrieved from [Link]

-

MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]

-

PMC - PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

Sources

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis and In Vitro Cytotoxicity Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. bio-protocol.org [bio-protocol.org]

- 16. medium.com [medium.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. blog.championsoncology.com [blog.championsoncology.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]

Application Notes & Protocols: A Framework for Efficacy Evaluation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine

Abstract

This document provides a comprehensive experimental framework for characterizing the efficacy of the novel small molecule, 4-(Oxan-4-yl)-1,3-thiazol-2-amine. As a derivative of the thiazole scaffold, a privileged structure in medicinal chemistry, this compound holds potential across various therapeutic areas, including oncology and inflammation.[1][2][3][4] Given the absence of a predetermined biological target for this specific molecule, this guide presents a logical, multi-phase workflow designed to first identify biological activity and then elucidate its mechanism of action. The protocols detailed herein use a hypothetical anti-cancer application as a practical, in-depth example, establishing a robust template that can be adapted based on initial screening outcomes. We emphasize a strategy that integrates in vitro and in vivo models to build a compelling data package for preclinical development.[5][6]

Introduction: The Staged Approach to Efficacy Testing

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is contingent on rigorous, systematic evaluation of its biological effects.[5][7] A phased approach, beginning with high-throughput in vitro assays and progressing to more complex, physiologically relevant in vivo models, is critical.[6] This methodology ensures that resources are focused on compounds with the highest probability of success while gathering essential data on mechanism, potency, and safety.[7]

The core principle of this guide is to establish a foundational testing cascade. The initial phase focuses on broad phenotypic screening to uncover potential efficacy in a cost-effective manner. Subsequent phases are dedicated to unraveling the specific mechanism of action (MoA) and confirming efficacy in a whole-organism context. All protocols are designed with self-validating controls to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP) where applicable.[8]

Caption: Overall Experimental Workflow for Efficacy Testing.

Phase 1: In Vitro Efficacy & Mechanism of Action

The primary goal of in vitro testing is to efficiently screen for biological activity and gain initial insights into the compound's potency and mechanism.[9][10] These experiments are conducted in controlled laboratory settings using cultured cells.

Foundational Assay: Cell Viability & Cytotoxicity

Causality: Before investigating complex mechanisms, it is fundamental to determine if 4-(Oxan-4-yl)-1,3-thiazol-2-amine affects cell survival or proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11] A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Many thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2][12]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed a panel of relevant cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[11][12]

-

Compound Preparation: Prepare a 2X stock concentration series of 4-(Oxan-4-yl)-1,3-thiazol-2-amine in culture medium. A typical 8-point dilution series might range from 200 µM down to 0.78 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation:

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| MCF-7 | [Experimental Value] | [Experimental Value] |

| HCT-116 | [Experimental Value] | [Experimental Value] |

| A549 | [Experimental Value] | [Experimental Value] |

| Normal Cell Line | [Experimental Value] | [Experimental Value] |

Elucidating the Mechanism of Action (MoA)

If the compound exhibits a potent IC₅₀ value in the viability screen, the next logical step is to investigate how it achieves this effect.

2.2.1. Cell Cycle Analysis

Causality: Many anti-cancer agents function by disrupting the cell division cycle, leading to cell cycle arrest and subsequent cell death.[2] Flow cytometry analysis using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests the compound interferes with that particular checkpoint.

Protocol: PI Staining for Cell Cycle Analysis

-

Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with 4-(Oxan-4-yl)-1,3-thiazol-2-amine at concentrations corresponding to 1X and 2X its IC₅₀ value for 24 hours. Include a vehicle control.

-

Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase can be calculated.

2.2.2. Apoptosis Induction Assay

Causality: A key desired outcome for an anti-cancer therapeutic is the induction of apoptosis, or programmed cell death. The Annexin V/PI assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis/necrosis).

Protocol: Annexin V/PI Apoptosis Assay

-

Treatment: Treat cells as described in the cell cycle protocol (Section 2.2.1).

-

Harvest & Staining: Harvest cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

2.2.3. Hypothetical Target Pathway: Tubulin Polymerization

Causality: The thiazole scaffold is present in compounds known to act as tubulin polymerization inhibitors.[13] These agents bind to tubulin, disrupting microtubule dynamics, which are essential for cell division, leading to G2/M phase arrest and apoptosis. This represents a plausible, testable hypothesis for 4-(Oxan-4-yl)-1,3-thiazol-2-amine.

Caption: Hypothetical MoA: Inhibition of Tubulin Polymerization.

Protocol: Western Blot for Key Mitotic Proteins

-

Lysate Preparation: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies against key proteins such as Cyclin B1, Phospho-Histone H3 (a marker of mitosis), and cleaved PARP (a marker of apoptosis). Use an antibody against β-actin or GAPDH as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Phase 2: In Vivo Efficacy Confirmation

After establishing promising in vitro activity and a plausible MoA, the next critical step is to evaluate the compound's efficacy in a living organism.[14][15][16] This phase provides essential data on how the drug behaves in a complex biological system.

Model Selection: Cell-Line-Derived Xenograft (CDX)

Causality: The CDX model, where human cancer cells are implanted into immunodeficient mice, is a gold-standard and widely used initial in vivo model for oncology drug development.[15] It allows for the direct assessment of a compound's anti-tumor activity on human-derived cancer cells in a whole-animal context.

Experimental Design & Protocol

Trustworthiness: A robust study design with appropriate controls is paramount for generating reliable data. This includes a vehicle control group to assess baseline tumor growth and a positive control to validate the model's responsiveness.

Experimental Design Table:

| Group | N | Treatment | Dose (mg/kg) | Route | Schedule |

| 1 | 8-10 | Vehicle Control (e.g., 5% DMSO in saline) | - | IP/PO | QD |

| 2 | 8-10 | 4-(Oxan-4-yl)-1,3-thiazol-2-amine | Low Dose | IP/PO | QD |

| 3 | 8-10 | 4-(Oxan-4-yl)-1,3-thiazol-2-amine | Mid Dose | IP/PO | QD |

| 4 | 8-10 | 4-(Oxan-4-yl)-1,3-thiazol-2-amine | High Dose | IP/PO | QD |

| 5 | 8-10 | Positive Control (e.g., Paclitaxel) | Standard Dose | IV | Q3D |

(Route of Administration (ROA) and Dosing Schedule (e.g., QD - once daily) should be informed by preliminary pharmacokinetic studies.)

Protocol: In Vivo CDX Efficacy Study

-

Animal Acclimation: Acclimate immunodeficient mice (e.g., NOD/SCID or Nu/Nu) for at least one week under standard housing conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., MCF-7, chosen from in vitro screening) in a solution like Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization & Dosing: When tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups outlined in the table. Begin dosing as per the defined schedule.

-

Monitoring: Throughout the study, monitor animal body weight (as an indicator of toxicity) and tumor volume.

-

Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

-

Endpoint Analysis: At termination, euthanize the animals, excise the tumors, and record their final weight. Tissues can be collected for histological analysis or biomarker assessment (e.g., Western blot for pathway markers identified in vitro).

-

Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated for each treated group relative to the vehicle control group.

References

-

Leawko, L. (2024). Advancements in In Vitro and In Vivo Models for Pre-clinical Drug Development. International Journal of Drug Development & Research, 16(2). [Link]

-

Sachdeva, M., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1888, pp. 235-244). Humana Press. [Link]

-

MD Biosciences. (n.d.). Preclinical Efficacy. Retrieved February 16, 2026, from [Link]

-

ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved February 16, 2026, from [Link]

-

AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved February 16, 2026, from [Link]

-

WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved February 16, 2026, from [Link]

-

CliniSciences. (n.d.). In vitro efficacy testing. Retrieved February 16, 2026, from [Link]

-

Visikol. (2023). The Importance of In Vitro Assays. Retrieved February 16, 2026, from [Link]

-

Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-458. [Link]

-

AXXAM. (n.d.). In Vitro Assays. Retrieved February 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved February 16, 2026, from [Link]

-

Ghorab, M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

-

Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PLoS ONE, 13(8), e0201211. [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 520. [Link]

-

AAPS Solid Oral Dosage Forms Community. (2012). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Pharmaceutical Technology, 36(10). [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

-

Ghioc, J. F., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 25(20), 4749. [Link]

-

U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved February 16, 2026, from [Link]

-

Shah, S. M. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1358914. [Link]

-

Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(1), e0190812. [Link]

-

Oniga, O., et al. (2018). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 23(11), 2748. [Link]

-

Shah, S. M. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12. [Link]

-

Ghamdi, M., et al. (2020). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 6(3), 183-195. [Link]

-

Rusanov, V., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(2), M1389. [Link]

-

Lozynskyi, A., et al. (2016). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 32(1), 44-52. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 6. The Importance of In Vitro Assays [visikol.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. fda.gov [fda.gov]

- 9. In vitro efficacy testing Clinisciences [clinisciences.com]

- 10. axxam.com [axxam.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]